2-(4-methylthiophen-2-yl)pyrrolidine hydrochloride
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Overview
Description
2-(4-methylthiophen-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-methylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylthiophen-2-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylthiophene group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, and the thiophene ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylthiophen-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the pyrrolidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(4-methylthiophen-2-yl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of materials with specific properties, such as electronic or optical materials
Mechanism of Action
The mechanism of action of 2-(4-methylthiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, while the thiophene ring can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.
Thiophene derivatives: Compounds with thiophene rings that have different substituents or functional groups.
Uniqueness
2-(4-methylthiophen-2-yl)pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine and thiophene rings, which can confer distinct biological and chemical properties. This combination allows for a diverse range of interactions and applications that may not be possible with other similar compounds .
Properties
CAS No. |
2703781-79-5 |
---|---|
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
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